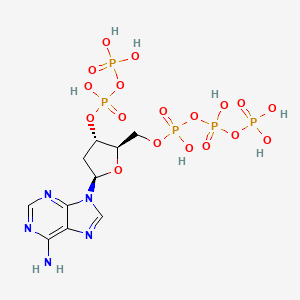
Deoxyadenosine-5'-tri-3'-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyadenosine-5'-tri-3'-diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H18N5O18P5 and its molecular weight is 651.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Case Study: NUC-7738
A notable case study involves NUC-7738, an experimental anticancer drug that increases intracellular levels of 3'-dATP. In vitro studies demonstrated that NUC-7738 exhibits significant cytotoxicity against various cancer cell lines, including solid tumors and hematological malignancies. The drug is currently undergoing Phase II clinical trials .
Table 1: Anticancer Activity of NUC-7738
| Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Enzymatic Reactions
3'-dATP is also significant in enzymatic reactions involving nucleotides. It serves as a substrate for adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinases (NDPK), which phosphorylate it to generate active metabolites essential for DNA synthesis .
Case Study: Phosphorylation Studies
Research involving sea urchin embryos demonstrated the phosphorylation of deoxyribonucleosides, including 3'-dATP, indicating its role in DNA synthesis during early developmental stages . This highlights the importance of 3'-dATP not only in cancer but also in developmental biology.
Molecular Biology Techniques
In molecular biology, 3'-dATP is utilized in various applications such as DNA sequencing and polymerase chain reaction (PCR). Its incorporation into oligonucleotides allows for the precise manipulation of genetic materials.
Applications in DNA Synthesis
The stability and reactivity of 3'-dATP make it a valuable tool in synthesizing modified oligonucleotides for research purposes. Its unique properties facilitate the study of nucleic acid interactions and functions .
Eigenschaften
CAS-Nummer |
69150-52-3 |
|---|---|
Molekularformel |
C10H18N5O18P5 |
Molekulargewicht |
651.14 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O18P5/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(30-37(24,25)31-34(16,17)18)6(29-7)2-28-36(22,23)33-38(26,27)32-35(19,20)21/h3-7H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
HCCOSUQSYWESKP-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |
Synonyme |
deoxyadenosine-5'-tri-3'-diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















